methyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 5-chloro-3-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3 |
InChI Key |
JXHMATBIESDKPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 5-chloro-3-formyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles .
Scientific Research Applications
Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a chemical compound with several applications in scientific research, particularly in the synthesis of potential inhibitors of EGFR and BRAF pathways . This compound is a derivative of indole, a structural motif found in various bioactive molecules .
Scientific Research Applications
This compound is used as a building block in the synthesis of more complex molecules with potential antiproliferative and anticancer activities . Its aldehyde and ester functional groups can be modified to introduce diverse chemical moieties, leading to a library of compounds with varying biological activities .
EGRF/BRAF Inhibitors
Molecules published research in 2023 details the design and synthesis of novel 5-chloro-indole-2-carboxylate derivatives, utilizing this compound as a key intermediate . These derivatives were designed as potent inhibitors of mutant EGFR/BRAF pathways, which are often implicated in cancer . The synthesized compounds demonstrated significant antiproliferative activity against several human cancer cell lines .
Synthesis of Indole Derivatives
The formyl group on this compound allows for introduction of various substituents via reductive amination or other condensation reactions . For example, reacting 5-chloro-3-formyl indole-2-carboxylate with amines followed by reduction yields secondary amines, which can then be further modified .
Anticancer Agents
The core structure of this compound, the indole moiety, is present in several molecules with anticancer activity . Researchers তৈরি modifying this scaffold to develop new compounds that target different aspects of cancer biology, such as disrupting cellular integrity or affecting glucose metabolism .
Antiproliferative Activity
In a study highlighted in Molecules, a series of compounds (3a–e, 4a–c, and 5a–c) derived from this compound were tested for their antiproliferative efficacy against four human cancer cell lines: Panc-1, MCF-7, HT-29, and A-549 . The results showed that these compounds had significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM . Notably, compounds 3a–e outperformed 4a–c and 5a–c in their inhibitory actions against the tested cancer cell lines .
EGFR Inhibition
Compounds 3a–e, synthesized using this compound, were evaluated for their ability to inhibit EGFR . The IC50 range for these compounds' inhibition of EGFR was 68 to 89 nM . The m-piperidinyl derivative 3e (R = m-piperidin-1-yl) was the most potent, with an IC50 value of 68 nM, even more potent than erlotinib (IC50 = 80 nM) .
LOX-IMVI Melanoma Cell Line Cytotoxicity Assay
Further research tested compounds 3b and 3e, which are potent BRAF V600E inhibitors, against the LOX-IMVI melanoma cell line . Compound 3e showed significant antiproliferative activity against the LOX-IMVI melanoma cell line, with an IC50 value of 0.96 µM, followed by compound 3b with an IC50 value of 1.12 µM, compared to staurosporine (IC50 = 7.10 µM) .
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Methyl 5-Chloro-1H-indole-2-carboxylate
Structural Differences : Lacks the 3-formyl group.
- Synthesis: Prepared via hydrolysis of ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate (yield: 88.8%) using ethanolic NaOH .
- Physical Properties: Melting Point: 103–105°C (vs. NMR: δ 9.17 (bs, NH), 7.98 (s, H-3), 4.48 (q, OCH2CH3) .
- Impact of 3-Formyl Absence : Reduced electrophilicity at the 3-position, limiting its utility in condensation reactions compared to the formyl-bearing target compound.
Ethyl 5-Fluoro-3-acyl-1H-indole-2-carboxylates
Structural Differences: Fluoro at 5-position vs. chloro; ethyl ester vs. methyl ester; acyl groups (e.g., hexanoyl) at 3-position vs. formyl.
- Synthesis: Acylation of ethyl 5-fluoroindole-2-carboxylate with acyl chlorides (e.g., hexanoyl chloride) under AlCl3 catalysis .
- Physical Properties: Melting Point: 249–250°C (for N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) . MS: [M+H]+ 359.11903 (vs.
- Electronic Effects : Fluoro’s weaker electron-withdrawing effect compared to chloro may reduce electrophilic aromatic substitution reactivity.
Methyl 3-Formyl-1H-indole-2-carboxylate (CAS 18450-26-5)
Structural Differences : Lacks 5-chloro substituent.
- Synthesis: Not detailed in evidence but likely involves formylation at the 3-position of methyl indole-2-carboxylate .
Methyl 5-Methoxy-1H-indole-3-carboxylate
Structural Differences : Methoxy at 5-position (electron-donating) vs. chloro; carboxylate at 3-position vs. 2-position.
Key Observations :
- The target compound’s synthesis yield (69.3%) is higher than fluoro-substituted analogs, likely due to chloro’s stabilizing effect during acylation .
- Carboxamide derivatives (e.g., ) exhibit lower yields (~10–37.5%), possibly due to steric hindrance from bulky substituents .
Spectral and Physicochemical Properties
NMR Signatures
Melting Points
- Chloro-substituted indoles (e.g., methyl 5-chloro-1H-indole-2-carboxylate: 103–105°C) generally have lower melting points than carboxamides (e.g., 249–250°C) due to reduced hydrogen bonding .
Q & A
Advanced Research Question
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS. The ester group is prone to hydrolysis under alkaline conditions .
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~250°C, with recrystallized samples showing higher thermal resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
